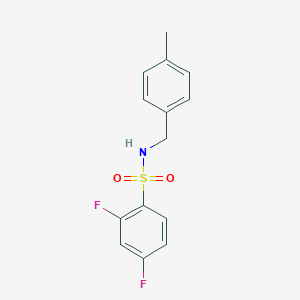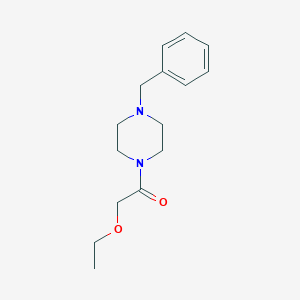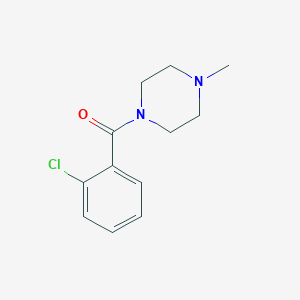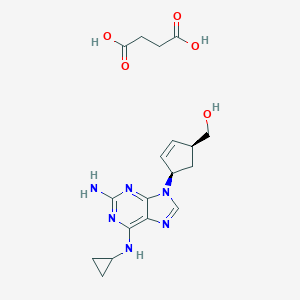
N,2-bis(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-bis(2-methylphenyl)acetamide, also known as NBMA, is a synthetic compound that belongs to the class of N-phenylacetamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. NBMA has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N,2-bis(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
N,2-bis(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N,2-bis(2-methylphenyl)acetamide has been shown to improve memory and learning, reduce pain and inflammation, and protect against oxidative stress. It has also been shown to have anticonvulsant and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,2-bis(2-methylphenyl)acetamide is its low toxicity and high stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N,2-bis(2-methylphenyl)acetamide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N,2-bis(2-methylphenyl)acetamide and its potential applications in other fields such as materials science.
Méthodes De Synthèse
The synthesis of N,2-bis(2-methylphenyl)acetamide involves the reaction of 2-methylphenylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of N,2-bis(2-methylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
N,2-bis(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N,2-bis(2-methylphenyl)acetamide has been shown to have neuroprotective, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N,2-bis(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N,2-bis(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-16(18)17-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
VTRUCYDBAMHHEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)

